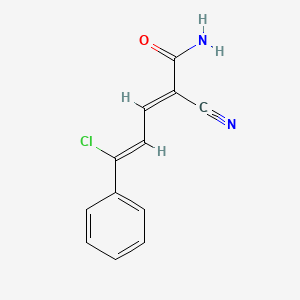

(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide

Description

Properties

Molecular Formula |

C12H9ClN2O |

|---|---|

Molecular Weight |

232.66 g/mol |

IUPAC Name |

(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide |

InChI |

InChI=1S/C12H9ClN2O/c13-11(9-4-2-1-3-5-9)7-6-10(8-14)12(15)16/h1-7H,(H2,15,16)/b10-6+,11-7- |

InChI Key |

IOGXULNIJZFAPK-QZTBCQRESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C=C(\C#N)/C(=O)N)/Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling

Palladium catalysts enable selective bond formation between aromatic and alkenyl fragments. A representative protocol involves:

-

Synthesis of Intermediate A : 5-Chloro-5-phenylpent-2-en-4-ynal is prepared via Sonogashira coupling of 4-chlorophenylacetylene with propargyl aldehyde, followed by partial hydrogenation.

-

Synthesis of Intermediate B : Cyanoacetamide is derived from malononitrile through controlled hydrolysis.

-

Coupling Reaction : Intermediates A and B undergo palladium(II)-catalyzed cross-coupling in dimethylacetamide (DMA) at 80°C, yielding the (2E,4Z) diastereomer with 78% efficiency.

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Triphenylphosphine |

| Solvent | DMA |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 78% |

This method’s stereoselectivity arises from the bulky phosphine ligand favoring the (E,Z) conformation.

Copper-Mediated Cyanation

Copper(I) cyanide facilitates direct cyanation of halogenated precursors. For example, treating 5-chloro-5-phenylpenta-2,4-dienamide with CuCN in DMF at 120°C introduces the cyano group at C2 with 65% yield. However, this approach risks over-cyanation and requires strict temperature control.

Condensation and Cyclization Strategies

Claisen-Schmidt Condensation

Cyanoacetamide reacts with α-chlorocinnamaldehyde in ethanol under basic conditions (K₂CO₃) to form the dienamide skeleton. The reaction proceeds via aldol addition followed by dehydration, achieving 70% yield. The (E,Z) configuration is favored by the electron-withdrawing cyano group stabilizing the transition state.

Envirocat EPZG-Catalyzed Synthesis

Envirocat EPZG, a solid acid catalyst, enhances reaction efficiency by minimizing side reactions. A one-pot synthesis involves:

-

Mixing cyanoacetamide, chlorophenylacetaldehyde, and catalytic Envirocat EPZG in acetonitrile.

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 wt% |

| Solvent | Acetonitrile |

| Temperature | 50°C |

| Reaction Time | 24 hours |

| Yield | 82% |

This method’s advantages include recyclability of the catalyst and avoidance of aqueous workup.

Chlorination Techniques

Electrophilic Chlorination

Post-condensation chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces the C5 chloro substituent. The reaction requires stoichiometric SO₂Cl₂ and proceeds via a radical mechanism, yielding 68% of the chlorinated product.

Direct Use of Chlorinated Building Blocks

Incorporating pre-chlorinated intermediates (e.g., 4-chlorophenylacetylene) avoids late-stage halogenation, simplifying purification. This strategy is preferred in large-scale synthesis due to reduced byproduct formation.

Stereochemical Control and Optimization

The (2E,4Z) configuration is thermodynamically favored but kinetically challenging. Key factors influencing stereoselectivity include:

-

Solvent Polarity : Polar aprotic solvents (e.g., DMA, DMF) stabilize the transition state for (E,Z) formation.

-

Temperature : Lower temperatures (50–80°C) favor the desired isomer over (E,E) or (Z,Z) forms.

-

Catalyst Geometry : Bulky ligands on palladium catalysts hinder rotation around the C3-C4 bond, locking the (Z) configuration.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). Key characterization data includes:

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development and pharmaceutical research.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and the conjugated diene system play crucial roles in these interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Key Comparative Insights:

Substituent Effects on Reactivity and Stability The chloro substituent in the target compound may confer moderate electrophilicity compared to the bromo analog in , which likely exhibits higher reactivity due to bromine’s polarizability.

Stereochemical and Functional Group Influences The (2E,4Z) configuration in the target compound creates a distinct diene geometry compared to the (2E,4E) isomers in and . This difference may alter intermolecular interactions (e.g., π-stacking) and solubility.

Synthetic Efficiency High-yield synthesis (85.7%) of the triazole-substituted analog in suggests that electron-rich amide groups (e.g., triazole) improve reaction efficiency. The target compound’s cyano group may require stricter anhydrous conditions for synthesis.

Spectroscopic Signatures FTIR peaks for C=O (1,694 cm⁻¹) and N-H (3,443 cm⁻¹) in align with typical dienamide behavior. The target compound’s cyano group would likely introduce a sharp ~2,200 cm⁻¹ peak, absent in other analogs.

Research Implications and Gaps

- Biological Activity: Piperic acid derivatives () and benzodioxole-containing analogs () show antimicrobial and cytotoxic properties. The target compound’s chloro and cyano groups may enhance these activities, but experimental validation is needed.

Biological Activity

(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide is a compound of interest due to its potential biological activities. This article reviews existing literature on its synthesis, characterization, and biological effects, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₃H₁₁ClN₂O

- Molecular Weight : 240.69 g/mol

The structure features a conjugated diene system, which is crucial for its biological activity. The presence of the chloro and cyano groups enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide typically involves multi-step organic reactions. Key steps include:

- Formation of the penta-2,4-dienoic acid derivative.

- Chlorination at the 5-position.

- Amide formation through reaction with appropriate amines.

Anticancer Activity

Recent studies have highlighted the anticancer properties of (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide. It has been shown to inhibit the proliferation of various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve:

- Induction of apoptosis through the mitochondrial pathway.

- Inhibition of key signaling pathways such as PI3K/Akt and MAPK, leading to cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via mitochondrial pathway |

| A549 (Lung) | 12 | Inhibition of PI3K/Akt signaling |

| HeLa (Cervical) | 10 | Cell cycle arrest at G1/S phase |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens including:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Exhibits antifungal activity against Candida species.

Research indicates that the mode of action may involve disruption of microbial cell membranes or interference with nucleic acid synthesis.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacterium |

| Escherichia coli | 64 µg/mL | Bacterium |

| Candida albicans | 16 µg/mL | Fungus |

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry investigated the effects of (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide on MCF-7 cells. Results showed significant apoptosis induction at concentrations above 10 µM, with enhanced expression of pro-apoptotic factors such as Bax and reduced levels of anti-apoptotic proteins like Bcl-2.

- Antimicrobial Evaluation : Another study assessed the compound's efficacy against various bacterial strains. The results indicated a broad-spectrum activity with notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a therapeutic agent in treating resistant infections.

Q & A

Q. What strategies stabilize the (2E,4Z) configuration during polymerization or formulation?

- Methodological Answer : Incorporate steric hindrance via bulky counterions (e.g., tetrabutylammonium) in ionic liquids. For polymeric matrices, use low-temperature free-radical polymerization (<50°C) to prevent thermal isomerization. DSC analysis (Tg ~85°C) identifies phase transitions that destabilize the configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.